Dimethyl [3,3'-bipyridine]-5,5'-dicarboxylate
Overview
Description
Dimethyl [3,3’-bipyridine]-5,5’-dicarboxylate is an organic compound belonging to the bipyridine family. Bipyridines are heterocyclic compounds consisting of two pyridine rings connected by a single bond. This particular compound is characterized by the presence of two ester groups at the 5 and 5’ positions of the bipyridine core, making it a versatile ligand in coordination chemistry and a valuable intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl [3,3’-bipyridine]-5,5’-dicarboxylate typically involves the esterification of 3,3’-bipyridine-5,5’-dicarboxylic acid. One common method is the reaction of the acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions . The reaction proceeds as follows:
3,3’-bipyridine-5,5’-dicarboxylic acid+2CH3OHH2SO4Dimethyl [3,3’-bipyridine]-5,5’-dicarboxylate+2H2O
Industrial Production Methods
Industrial production of Dimethyl [3,3’-bipyridine]-5,5’-dicarboxylate may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Dimethyl [3,3’-bipyridine]-5,5’-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield bipyridine derivatives with altered electronic properties.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base (e.g., sodium hydroxide) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation yields N-oxides, while reduction can produce various reduced bipyridine derivatives .
Scientific Research Applications
Dimethyl [3,3’-bipyridine]-5,5’-dicarboxylate has numerous applications in scientific research:
Mechanism of Action
The mechanism by which Dimethyl [3,3’-bipyridine]-5,5’-dicarboxylate exerts its effects is primarily through coordination with metal ions. The bipyridine core acts as a bidentate ligand, forming stable complexes with metals. These complexes can participate in various catalytic cycles, influencing reaction pathways and enhancing reaction rates . The molecular targets include transition metals such as iron, copper, and ruthenium, which are involved in redox reactions and electron transfer processes .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry with similar coordination properties but different electronic characteristics.
4,4’-Bipyridine: Known for its use in the synthesis of viologens and coordination polymers.
3,4’-Bipyridine: Utilized in pharmaceutical applications for its unique biological activity.
Uniqueness
Dimethyl [3,3’-bipyridine]-5,5’-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly valuable in designing metal complexes with tailored reactivity and stability .
Properties
IUPAC Name |
methyl 5-(5-methoxycarbonylpyridin-3-yl)pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4/c1-19-13(17)11-3-9(5-15-7-11)10-4-12(8-16-6-10)14(18)20-2/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHLQRZZILYBCDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=CC(=C1)C2=CC(=CN=C2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70428419 | |
Record name | Dimethyl [3,3'-bipyridine]-5,5'-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70428419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128612-43-1 | |
Record name | Dimethyl [3,3'-bipyridine]-5,5'-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70428419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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